1-Chloro-1-(2-chloro-5-methoxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(2-chloro-5-methoxyphenyl)propan-2-one is an organic compound with a complex structure that includes both chloro and methoxy functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(2-chloro-5-methoxyphenyl)propan-2-one typically involves the chlorination of 1-(2-chloro-5-methoxyphenyl)propan-2-one. This can be achieved through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-(2-chloro-5-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chloro groups with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
1-Chloro-1-(2-chloro-5-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-chloro-5-methoxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and methoxy groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the desired effects.
Comparison with Similar Compounds
1-Chloropropan-2-one: Shares the chloro group but lacks the methoxyphenyl ring.
1-Chloro-3-(2-methoxyphenoxy)-2-propanol: Contains a similar methoxyphenyl structure but differs in the position and type of functional groups.
Uniqueness: 1-Chloro-1-(2-chloro-5-methoxyphenyl)propan-2-one is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C10H10Cl2O2 |
---|---|
Molecular Weight |
233.09 g/mol |
IUPAC Name |
1-chloro-1-(2-chloro-5-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H10Cl2O2/c1-6(13)10(12)8-5-7(14-2)3-4-9(8)11/h3-5,10H,1-2H3 |
InChI Key |
SURJJZAGARTINA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)OC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.